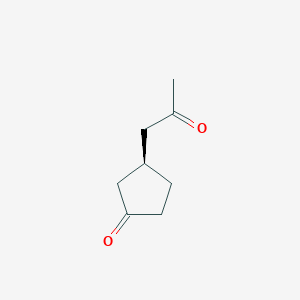

(3R)-3-(2-Oxopropyl)cyclopentan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

84308-31-6 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

(3R)-3-(2-oxopropyl)cyclopentan-1-one |

InChI |

InChI=1S/C8H12O2/c1-6(9)4-7-2-3-8(10)5-7/h7H,2-5H2,1H3/t7-/m1/s1 |

InChI Key |

NQYXSLUHRDMVTB-SSDOTTSWSA-N |

Isomeric SMILES |

CC(=O)C[C@H]1CCC(=O)C1 |

Canonical SMILES |

CC(=O)CC1CCC(=O)C1 |

Origin of Product |

United States |

The Strategic Role of Substituted Cyclopentanones in Complex Molecule Synthesis

The cyclopentanone (B42830) ring is a ubiquitous structural motif found in a vast number of natural and synthetic compounds, many of which exhibit important biological activities. rsc.org This five-membered ring system serves as a versatile scaffold in the synthesis of diverse and complex molecular targets, including prostaglandins (B1171923), steroids, terpenoids, and jasmonates. rsc.org Consequently, developing efficient methods to construct and functionalize the cyclopentanone core is a central theme in organic synthesis. rsc.orgorganic-chemistry.org

Substituted cyclopentanones, such as (3R)-3-(2-Oxopropyl)cyclopentan-1-one, are highly valued as intermediates, or synthons, in these synthetic endeavors. They provide a pre-formed core structure that can be elaborated upon to build the final target molecule. A prime example lies in the synthesis of prostaglandins, a class of lipid compounds involved in physiological processes like inflammation. nih.gov Many total syntheses of prostaglandins rely on strategies that begin with simple cyclopentanoid precursors, which are then methodically functionalized to install the necessary side chains with the correct stereochemistry. libretexts.orgnih.gov The Corey synthesis, a landmark in organic chemistry, famously utilizes lactone intermediates that contain a cyclopentane (B165970) fragment with multiple stereocenters, which are then converted to the target prostaglandins. nih.gov

Similarly, in the realm of fragrance chemistry, cyclopentanone derivatives are central to the molecular structure of jasmonates, which are prized for their characteristic jasmine-like scents. nih.gov Synthetic analogues, such as Magnolione, have been developed to possess enhanced stability and specific olfactory profiles. nih.govresearchgate.net The synthesis of these fragrance molecules often involves the selective construction of a substituted cyclopentanone ring. nih.govnih.gov

The Decisive Impact of Absolute Stereochemistry in Cyclopentanone Derivatives

The biological activity and physical properties of chiral molecules are intrinsically linked to their absolute stereochemistry. The specific spatial arrangement of atoms can dictate how a molecule interacts with chiral biological receptors, such as enzymes or cell surface proteins. For this reason, the enantioselective synthesis of molecules, which yields a single enantiomer, is a critical goal in medicinal and materials chemistry. acs.org

Foundational and Emerging Research Areas

While direct research on (3R)-3-(2-Oxopropyl)cyclopentan-1-one is limited, its chemical nature places it at the intersection of several key research areas in organic synthesis.

Advanced Characterization and Analytical Methodologies for Chiral Cyclopentanones

Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic methods are indispensable for the detailed structural characterization of organic compounds. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer a comprehensive understanding of the molecular framework and connectivity.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (3R)-3-(2-Oxopropyl)cyclopentan-1-one would exhibit distinct signals for the protons in the cyclopentanone (B42830) ring and the 2-oxopropyl side chain. The protons on the carbon adjacent to the carbonyl group (C2 and C5) are expected to appear in the downfield region, typically around 2.0-2.4 ppm, due to the deshielding effect of the carbonyl group. The protons on the side chain, particularly the methylene (B1212753) protons adjacent to the second carbonyl group, would also be shifted downfield. The methyl protons of the acetyl group would likely appear as a sharp singlet around 2.1-2.2 ppm. The methine proton at the chiral center (C3) would show a complex splitting pattern due to coupling with adjacent methylene protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The two carbonyl carbons would be the most downfield signals, typically appearing above 200 ppm. The carbon of the cyclopentanone ring (C1) would likely be around 220 ppm, while the ketone on the side chain (C=O of the oxopropyl group) would be in a similar region. The other carbon atoms of the cyclopentanone ring and the side chain would appear at characteristic chemical shifts in the aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (C=O) | - | ~220 |

| C2 (CH₂) | 2.0 - 2.4 | 35 - 45 |

| C3 (CH) | 2.3 - 2.8 | 40 - 50 |

| C4 (CH₂) | 1.5 - 2.0 | 25 - 35 |

| C5 (CH₂) | 2.0 - 2.4 | 35 - 45 |

| C1' (CH₂) | 2.5 - 2.9 | 45 - 55 |

| C2' (C=O) | - | ~208 |

| C3' (CH₃) | 2.1 - 2.2 | 28 - 32 |

Note: These are estimated values and actual experimental values may vary.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. Upon ionization in the mass spectrometer, the molecular ion of this compound would be formed, and its mass-to-charge ratio (m/z) would confirm the molecular weight.

The fragmentation of the molecular ion is influenced by the functional groups present. For ketones, a common fragmentation pathway is the α-cleavage, where the bond adjacent to the carbonyl group is broken. For this compound, this could lead to the loss of the 2-oxopropyl side chain or fragments from the cyclopentanone ring. Another characteristic fragmentation for ketones is the McLafferty rearrangement, if a γ-hydrogen is available for transfer.

While a specific mass spectrum for this compound is not available, the mass spectrum of the related compound 3-methyl-cyclopentanone shows characteristic peaks that can provide insight into the fragmentation of substituted cyclopentanones. The molecular ion peak for 3-methyl-cyclopentanone is observed at an m/z corresponding to its molecular weight. Key fragment ions would arise from the loss of small neutral molecules or radicals.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 140 | [M]⁺ | Molecular Ion |

| 97 | [M - CH₃CO]⁺ | Loss of the acetyl radical |

| 83 | [C₅H₇O]⁺ | Cleavage of the side chain |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation of the ring |

| 43 | [CH₃CO]⁺ | Acylium ion from the side chain |

Note: These are predicted fragments based on common fragmentation patterns of ketones.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating components of a mixture and are therefore crucial for assessing the purity and enantiomeric composition of chiral compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of chiral ketones like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. phenomenex.com The choice of the mobile phase, typically a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation. The separated enantiomers are detected by a UV detector, and the ratio of their peak areas is used to calculate the enantiomeric excess.

Table 3: General Chiral HPLC Method Parameters for the Analysis of Chiral Ketones

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or Heptane/Ethanol mixtures |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a wavelength where the compound absorbs (e.g., 210 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated using the following formula: ee (%) = |([R] - [S]) / ([R] + [S])| x 100 where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. It is widely used to assess the purity of organic compounds by separating the main component from any volatile impurities. libretexts.org For the analysis of this compound, a standard GC method would involve injecting a solution of the compound into a heated injection port, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column.

The column contains a stationary phase that interacts with the components of the sample to different extents, leading to their separation based on boiling points and polarity. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Table 4: General Gas Chromatography Method Parameters for Purity Analysis of Cyclopentanone Derivatives

| Parameter | Typical Condition |

|---|---|

| Column | Non-polar or mid-polar capillary column (e.g., DB-5, HP-1) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 250 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

The use of GC-MS provides the added advantage of identifying impurities by their mass spectra. sigmaaldrich.com This comprehensive analysis ensures the high purity required for various applications of this compound.

Applications and Role As a Key Intermediate in Complex Molecule Synthesis

Strategic Intermediate in Natural Product Synthesis

The utility of (3R)-3-(2-Oxopropyl)cyclopentan-1-one and its derivatives is prominently demonstrated in the total synthesis of various natural products, where the cyclopentanone (B42830) core serves as a foundational scaffold.

This compound and its analogs are crucial intermediates in the synthesis of jasmonoids, a class of plant hormones and fragrance compounds. Two significant examples are Methyl Epijasmonate and Magnolione. The cis-stereochemistry of the substituents on the cyclopentanone ring is often crucial for the desired biological activity or olfactory properties of these molecules. nih.gov

Magnolione Synthesis: Magnolione, a synthetic fragrance with a powerful jasmine-like scent, is structurally related to methyl dihydrojasmonate. rsc.org Efficient synthetic routes have been developed to produce cis-isomer enriched Magnolione. nih.govdocumentsdelivered.com A common strategy involves the use of a precursor that establishes the key carbon framework, which is analogous to this compound but with an additional side chain. For instance, a Diels-Alder reaction can be employed to create a bicyclic intermediate, which is then cleaved to reveal a cyclopentanone ring with two cis-substituted side chains. One of these chains is the 2-oxopropyl group, establishing the core structure of the target molecule. wikipedia.org Subsequent catalytic hydrogenation of a side-chain double bond leads to the final Magnolione product. nih.gov

Methyl Epijasmonate Synthesis: This molecule is another important fragrance and plant signaling molecule. The synthesis of (±)-methyl epijasmonate can also be achieved from a related cyclopentanone precursor. Key steps in one route include an ionic Diels-Alder reaction to set the cis-stereochemistry, followed by oxidative cleavage of a six-membered ring to form the desired substituted cyclopentane (B165970) core. The 2-oxopropyl side chain is then converted to the carboxymethyl group required for Methyl Epijasmonate via a haloform reaction.

The table below outlines the key transformations in the synthesis of these jasmonoids, highlighting the role of the substituted cyclopentanone core.

| Target Molecule | Precursor Type | Key Reactions | Outcome |

| Magnolione | cis-2,3-disubstituted cyclopentanone intermediate | Catalytic Hydrogenation, Deketalization | Formation of the saturated pentyl side chain, yielding cis-enriched Magnolione. nih.gov |

| Methyl Epijasmonate | cis-2,3-disubstituted cyclopentanone intermediate | Haloform Reaction, Esterification | Conversion of the 2-oxopropyl side chain into a methyl ester group. |

The cyclopentanone ring is the characteristic D-ring of steroids. Chiral, functionalized cyclopentanones are therefore highly sought-after precursors for the synthesis of steroid and secosterol analogs, particularly for creating modified D-rings that can impart novel biological activities. Secosteroids, such as Vitamin D and its analogs, are characterized by a broken (seco) B-ring, but the C and D rings remain crucial for their function.

While direct synthesis starting from this compound is not extensively documented in the provided sources, the synthesis of D-ring fragments for 9,11-secosterols from closely related cyclopentanone structures highlights the strategic importance of this class of compounds. chemicalforums.com For example, an asymmetric 1,4-addition to 2-methyl-cyclopent-2-en-1-one, followed by alkylation, can create a trisubstituted cyclopentanone with three consecutive stereocentres, serving as a stable D-ring fragment. chemicalforums.com The synthesis of chiral steroid D-ring precursors has also been achieved starting from other chiral pool materials like carvone. wur.nlresearchgate.net These methodologies underscore the value of using chiral cyclopentanone building blocks to construct the D-ring of biologically active steroidal compounds. nih.govnih.gov

Development of New Synthetic Pathways to Polycyclic and Bridged Systems

The functional groups present in this compound make it a potentially valuable substrate for developing new pathways to complex polycyclic and bridged ring systems. These intricate three-dimensional structures are features of many biologically active natural products but pose significant synthetic challenges. beilstein-journals.orgnih.gov

General strategies have been developed that transform simple cyclic ketones into complex bridged systems. One such powerful method is the carbene cascade reaction. nih.govdatapdf.com In this approach, a cyclic ketone can be converted into a diazoester. Upon treatment with a rhodium catalyst, a rhodium carbene is formed, which can then undergo a cascade of reactions, including carbene/alkyne metathesis and C-H bond insertion, to rapidly build multiple C-C bonds and form a strained, bridged bicycle in a single step. nih.govdatapdf.com

Another relevant strategy is the direct C-H bond insertion by carbenes or nitrenes to construct bridged polycycles. beilstein-journals.orgnih.gov The cyclopentanone ring of this compound provides multiple C-H bonds that could potentially be targeted for intramolecular insertion by a carbene generated elsewhere on the molecule (for example, from the 2-oxopropyl side chain after suitable modification). The stereocenter at the 3-position could serve to direct the stereochemical outcome of such a cyclization. While specific examples starting with this compound are not detailed in the search results, these established methodologies for creating bridged systems from cyclic ketones represent a promising area for its future application.

Enabling Chiral Building Block for Asymmetric Organic Synthesis

In asymmetric synthesis, the goal is to produce a target molecule as a single enantiomer. One of the most efficient ways to achieve this is to start with a readily available, enantiomerically pure molecule and use its inherent chirality to control the formation of new stereocenters. This strategy is known as chiral pool synthesis. wikipedia.orgnih.gov

This compound, with its defined (R) configuration at the C3 position, is a member of this chiral pool. wikipedia.org Its value as a chiral building block lies in its ability to serve as a starting point for the synthesis of other complex, enantiomerically pure cyclopentanoids. nih.gov By using this compound, chemists can bypass the often difficult and costly steps of creating a stereocenter from an achiral precursor or separating a racemic mixture. wikipedia.org

The synthetic utility of such chiral cyclopentane synthons is well-established. acs.orgnih.gov The existing stereocenter can influence the facial selectivity of reactions at the ketone groups or at the alpha-carbons, leading to the highly diastereoselective formation of new stereocenters. This control is crucial in the synthesis of natural products and pharmaceuticals where the precise three-dimensional arrangement of atoms is critical for biological activity. The development of synthetic routes that produce versatile, trisubstituted cyclopentane building blocks in high enantiomeric excess is an active area of research, underscoring the importance of chiral precursors like this compound. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.